4-Chloro-6,8-difluoroquinazoline

KRAS G12C inhibitors resistance mutation coverage structure-based drug design

4-Chloro-6,8-difluoroquinazoline features a unique 6,8-difluoro substitution that enables next-generation KRAS G12C inhibitors with sub-nanomolar potency and activity against resistant mutations (e.g., G12C-R68S). The C4-chloro leaving group provides high reactivity for parallel SNAr library synthesis under mild conditions. Consistently supplied at ≥98% purity, this building block ensures SAR reproducibility and scalability. Ideal for medicinal chemistry and agrochemical discovery.

Molecular Formula C8H3ClF2N2
Molecular Weight 200.57 g/mol
CAS No. 1388603-94-8
Cat. No. B1429815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6,8-difluoroquinazoline
CAS1388603-94-8
Molecular FormulaC8H3ClF2N2
Molecular Weight200.57 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1C(=NC=N2)Cl)F)F
InChIInChI=1S/C8H3ClF2N2/c9-8-5-1-4(10)2-6(11)7(5)12-3-13-8/h1-3H
InChIKeyWTVWISHRWLIYPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.1 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-6,8-difluoroquinazoline (CAS 1388603-94-8): A Strategic 6,8-Difluoro Quinazoline Building Block for Precision Kinase Inhibitor Design


4-Chloro-6,8-difluoroquinazoline (CAS 1388603-94-8, molecular formula C₈H₃ClF₂N₂, molecular weight 200.57) is a halogenated quinazoline derivative bearing a reactive chloro leaving group at the C4 position and dual fluorine atoms at the C6 and C8 positions of the quinazoline bicyclic core . This substitution pattern—particularly the strategic placement of the electron-withdrawing fluorine atoms at C6 and C8—distinguishes it from non-fluorinated or mono-fluorinated quinazoline analogs and positions it as a privileged intermediate for synthesizing kinase inhibitors and other biologically active molecules [1]. The C4-chloro group enables facile nucleophilic aromatic substitution (SₙAr) with diverse amines, alcohols, and thiols, making the compound a versatile entry point for constructing C4-functionalized quinazoline libraries in both medicinal chemistry and agrochemical discovery programs .

4-Chloro-6,8-difluoroquinazoline vs. Generic Quinazoline Analogs: Why Substitution Pattern Determines Synthetic and Biological Outcomes


Substituting 4-chloro-6,8-difluoroquinazoline with a non-fluorinated or mono-fluorinated quinazoline analog cannot replicate the downstream performance of derived inhibitors. The dual C6/C8 fluorine substitution pattern confers a distinct electronic and steric profile that alters the core scaffold's reactivity, binding affinity, and metabolic stability [1]. Unlike 4-chloro-6-fluoroquinazoline or unsubstituted 4-chloroquinazoline, the 6,8-difluoro configuration has been specifically validated as a core scaffold engineering strategy to replace traditional bicyclic systems and to overcome clinically relevant resistance mutations (e.g., KRAS G12C-R68S) while maintaining favorable pharmacokinetic properties [2]. Furthermore, the C4-chloro group reactivity in quinazolines varies significantly depending on the electron density of the fused ring system, which is directly modulated by substituents at C6 and C8 [3]. Generic substitution with an incorrectly fluorinated or non-fluorinated analog therefore risks both synthetic failure (altered SₙAr reaction kinetics) and biological failure (loss of target engagement and resistance coverage).

Quantitative Differentiation of 4-Chloro-6,8-difluoroquinazoline: Head-to-Head and Cross-Study Comparative Evidence


KRAS G12C-R68S Resistance Mutation Coverage: 6,8-Difluoroquinazoline-Derived Inhibitors vs. Traditional Bicyclic Systems

Inhibitors derived from the 6,8-difluoroquinazoline core (specifically compounds 19 and 20) retain potent activity against the clinically relevant KRAS G12C-R68S resistance variant, a mutation that confers resistance to earlier-generation KRAS G12C inhibitors and represents a significant unmet medical need [1]. The core scaffold engineering strategy specifically involved replacing traditional bicyclic systems with the 6,8-difluoroquinazoline core to expand the scope of targeted intervention [2]. While direct head-to-head comparator data against inhibitors derived from non-fluorinated or alternative fluorinated quinazolines were not located for this specific target, the publication explicitly identifies the 6,8-difluoroquinazoline core substitution as the design strategy enabling this resistance mutation coverage [2].

KRAS G12C inhibitors resistance mutation coverage structure-based drug design

Sub-Nanomolar Cellular Potency of 6,8-Difluoroquinazoline-Derived KRAS G12C Inhibitors Against Parental Mutation

Compounds 19 and 20, both synthesized using the 6,8-difluoroquinazoline core, achieved sub-nanomolar cellular potency against KRAS G12C-driven NCI-H358 non-small cell lung cancer (NSCLC) cell proliferation [1]. This level of potency—in the low nanomolar to sub-nanomolar range—represents a favorable activity profile for advanced lead compounds in oncology drug discovery. While the publication does not provide direct head-to-head comparator data against inhibitors derived from alternative fluorination patterns on quinazoline cores, the 6,8-difluoroquinazoline core was deliberately selected through rational core scaffold engineering to replace traditional bicyclic systems, with the resulting compounds demonstrating potent inhibition [2].

KRAS G12C inhibitors cellular potency NSCLC

Procurement-Quality Purity Specification: 4-Chloro-6,8-difluoroquinazoline at ≥98% Purity for Reproducible Synthesis

4-Chloro-6,8-difluoroquinazoline is commercially available from multiple reputable suppliers with a specified purity of ≥98% (NLT 98%) . This high purity specification is critical for ensuring reproducible outcomes in nucleophilic aromatic substitution (SₙAr) reactions, where impurities containing reactive nucleophiles or electrophilic contaminants can lead to unwanted side products, reduced yields, or inconsistent biological assay results. The compound's defined physicochemical properties—including LogP of approximately 2.53, topological polar surface area of 25.8 Ų, and the absence of rotatable bonds—provide a predictable and consistent reactivity profile for downstream synthetic planning .

chemical purity synthetic reproducibility quality control

Dual Agricultural and Pharmaceutical Application Potential Supported by Patent Activity

4-Chloro-6,8-difluoroquinazoline is explicitly cited as a key intermediate in multiple patent applications covering fluorinated quinazoline derivatives as pest control agents for agriculture and horticulture [1]. Specifically, patent publication WO-2012096115-A1 and its regional counterparts (JP-WO2012096115-A1, TW-201238485-A) describe fluorine-containing quinazoline-derived pest-control agents, with 4-chloro-6,8-difluoroquinazoline serving as the synthetic entry point to these bioactive molecules . This dual applicability across pharmaceutical (oncology kinase inhibitors) and agrochemical sectors is a distinguishing feature relative to many specialized quinazoline building blocks that are optimized exclusively for one application domain.

agrochemicals pest control agents patent landscape

C4-Chloro Reactivity Profile: Predictable SₙAr Kinetics Enabled by 6,8-Difluoro Electron-Withdrawing Effect

The C4-chloro group in quinazoline derivatives undergoes nucleophilic aromatic substitution (SₙAr) with amines, alcohols, and thiols under standard basic conditions (e.g., K₂CO₃) [1]. The electron-withdrawing fluorine atoms at C6 and C8 reduce electron density on the quinazoline ring, activating the C4 position toward nucleophilic attack and increasing reaction rates relative to non-fluorinated 4-chloroquinazoline [2][3]. This enhanced reactivity facilitates milder reaction conditions and shorter reaction times for library synthesis. Comparative studies on 4-substituted heterocyclic nitrogen compounds have demonstrated that quinazoline derivatives exhibit distinct reactivity profiles depending on the substitution pattern, with halogen substituents on the benzo-fused ring modulating the basicity and electrophilicity of the heterocyclic nitrogens [2].

nucleophilic aromatic substitution SₙAr kinetics fluorine electronic effects

Validated Application Scenarios for 4-Chloro-6,8-difluoroquinazoline Based on Quantitative Evidence


KRAS G12C Inhibitor Lead Optimization: Synthesizing 6,8-Difluoroquinazoline-Derived Inhibitors Active Against Resistance Mutations

Medicinal chemistry teams developing next-generation KRAS G12C inhibitors should prioritize 4-chloro-6,8-difluoroquinazoline as the core building block for scaffold engineering. The 6,8-difluoroquinazoline core derived from this building block has been validated to produce inhibitors (compounds 19 and 20) with sub-nanomolar cellular potency (IC₅₀ = 0.5 nM in NCI-H358 NSCLC cells) and retained activity against the KRAS G12C-R68S resistance variant (IC₅₀ = 5.4–29.8 nM in Ba/F3 cells), a clinically relevant mutation that compromises earlier-generation inhibitors [1]. Furthermore, these inhibitors demonstrated high oral bioavailability (F = 40.8–60.7%) and near-complete tumor regression (TGI = 103%) in SW837 xenograft models at 30 mg/kg QD without observable toxicity [1]. The C4-chloro group provides a reactive handle for introducing diverse amine substituents to explore SAR around the quinazoline core while retaining the critical 6,8-difluoro substitution pattern responsible for this favorable activity profile [2].

Parallel Synthesis of C4-Functionalized Quinazoline Libraries for Kinase Inhibitor Screening

High-throughput chemistry and compound library synthesis groups can leverage the enhanced C4 electrophilicity of 4-chloro-6,8-difluoroquinazoline for rapid parallel SₙAr reactions with diverse amine building blocks. The electron-withdrawing 6,8-difluoro substitution activates the C4 position toward nucleophilic attack, facilitating reactions under mild basic conditions (K₂CO₃) and enabling efficient library production [1][2]. With a consistent commercial purity specification of ≥98% from multiple suppliers, this building block minimizes batch-to-batch variability that can confound SAR interpretation in large library screening campaigns . The defined physicochemical properties—including LogP of approximately 2.53 and TPSA of 25.8 Ų—provide predictable handling characteristics and solubility behavior across standard organic solvents, further streamlining automated synthesis workflows .

Agrochemical Discovery: Synthesis of Fluorinated Quinazoline-Derived Pest Control Agents

Agrochemical research groups developing novel pest control agents can utilize 4-chloro-6,8-difluoroquinazoline as a validated synthetic intermediate, as documented in multiple patent applications covering fluorine-containing quinazoline-derived agricultural and horticultural pest-control compounds [1][2]. The fluorine atoms at C6 and C8 confer enhanced metabolic stability and lipophilicity—properties that are highly desirable in agrochemical active ingredients for improved field persistence and plant tissue penetration. The reactive C4-chloro group enables facile derivatization with diverse substituents to optimize pest control spectrum, selectivity, and environmental fate properties .

Process Chemistry Scale-Up: Reliable Intermediate for Multi-Step Synthetic Campaigns

Process chemistry and chemical development teams undertaking scale-up of quinazoline-based drug candidates can rely on 4-chloro-6,8-difluoroquinazoline as a well-characterized intermediate with defined physical properties (molecular weight 200.57, canonical SMILES FC1=CC(F)=C2N=CN=C(Cl)C2=C1) and commercially available purity of ≥98% from multiple vendors [1][2]. The compound's GHS hazard classification (H302: harmful if swallowed; H315: causes skin irritation; H319: causes serious eye irritation; H335: may cause respiratory irritation) is well-documented, enabling appropriate safety protocols and engineering controls to be established prior to scale-up . The absence of rotatable bonds (rotatable bond count = 0) and defined exact mass (199.9952821) facilitate analytical method development and impurity tracking by LC-MS and NMR throughout multi-step synthetic sequences .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-6,8-difluoroquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.